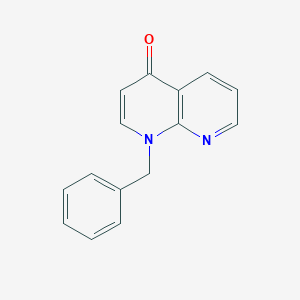
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Méthodes De Préparation
The synthesis of 1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one can be achieved through several synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under an air atmosphere . Another approach includes multicomponent reactions (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Analyse Des Réactions Chimiques
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Applications De Recherche Scientifique
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: This compound is utilized in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in coordination chemistry and is involved in the study of host-guest systems.
Mécanisme D'action
The mechanism of action of 1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA synthesis and bacterial cell death . The compound’s effects are mediated through binding to the active site of the enzyme, interfering with its normal function .
Comparaison Avec Des Composés Similaires
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one can be compared with other similar compounds such as:
1,6-Naphthyridines: These compounds also exhibit significant biological activities, including anticancer and anti-HIV properties.
1,5-Naphthyridines: Known for their applications in medicinal chemistry, these compounds have been studied for their reactivity and biological activities.
1,8-Naphthyridines: Similar to this compound, these compounds are used in various scientific research applications due to their diverse biological activities.
Propriétés
Formule moléculaire |
C15H12N2O |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
1-benzyl-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H12N2O/c18-14-8-10-17(11-12-5-2-1-3-6-12)15-13(14)7-4-9-16-15/h1-10H,11H2 |
Clé InChI |
PDBRZYDSXNFBCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC(=O)C3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


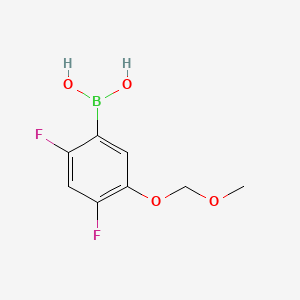
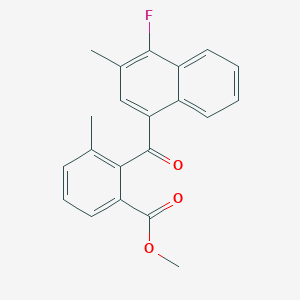
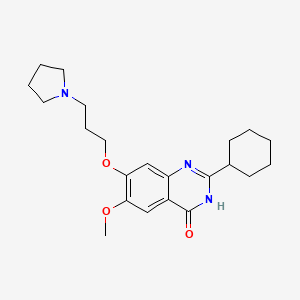
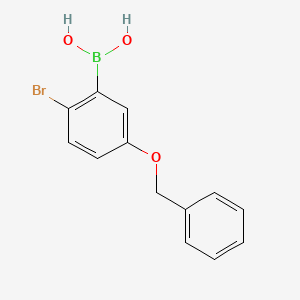
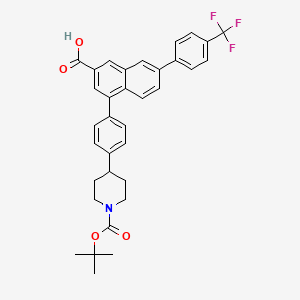
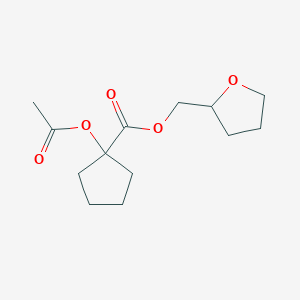
![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
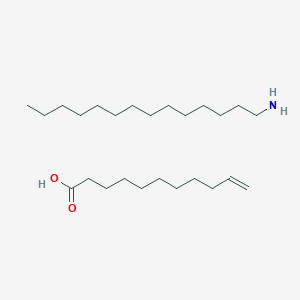
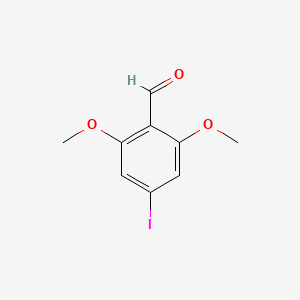
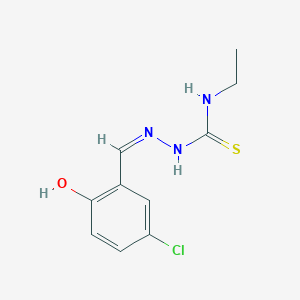

![Tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)ethyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B14019044.png)
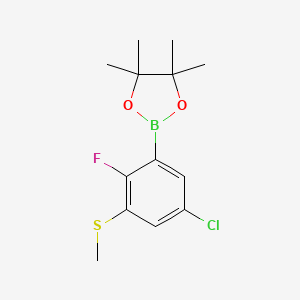
![tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate](/img/structure/B14019067.png)
